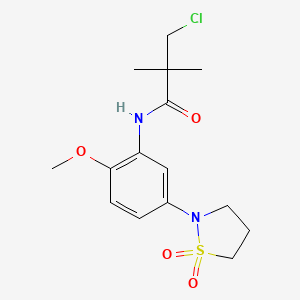

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of organic molecules that might be synthesized for various purposes, including medicinal chemistry, due to its structural complexity and potential biological activity. The synthesis and analysis of such compounds provide valuable insights into their chemical behavior and applications.

Synthesis Analysis

The synthesis of structurally similar compounds often involves multi-step reactions, starting from simple precursors to obtain the desired complex molecule. For example, Huang Ming-zhi et al. (2005) reported the synthesis of a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the intricate steps involved in constructing such molecules (Huang Ming-zhi et al., 2005).

Wissenschaftliche Forschungsanwendungen

Organic Photochemical Reactions

Research has explored the photoreactions of similar compounds in solvents like methanol and ethanol, yielding products that suggest potential applications in synthetic organic chemistry. For instance, the irradiation of N,N-dimethylpyruvamide (DMPA) in methanol produces several products with good yields, indicating the photoreactivity of compounds with similar structures could be utilized in developing new synthetic pathways for organic compounds (Shima et al., 1984).

Synthesis of Bis(2-oxazolidinone) Derivatives

The reactions of certain epoxides or ketones with carbon dioxide and aliphatic α,ω-diamines have been investigated, leading to the synthesis of derivatives such as 3-(ω-aminoalkyl)-4-hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinones. This research indicates potential applications in the synthesis of bis(2-oxazolidinone) derivatives, which could have implications in medicinal chemistry or material science (Saitǒ et al., 1986).

Conjugate Addition Reactions

Studies have shown that the conjugate addition of lithiated derivatives to cinnamoyl derivatives can prepare enantiomerically pure diols, indicating a pathway for synthesizing chiral compounds. Such research highlights the application of similar structures in asymmetric synthesis and the creation of compounds with potential pharmaceutical relevance (Gaul & Seebach, 2002).

Synthesis and Biological Activity

The synthesis of novel compounds derived from similar chemical structures has been explored, showing potential as anti-inflammatory and analgesic agents. This research suggests that modifying the core structure could lead to new therapeutic agents with significant biological activities (Abu‐Hashem et al., 2020).

Radiosynthesis Applications

The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners indicates the potential use of related chemical structures in tracing the metabolism and mode of action of agrochemical compounds. This research could provide insights into environmental science and toxicology (Latli & Casida, 1995).

Eigenschaften

IUPAC Name |

3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S/c1-15(2,10-16)14(19)17-12-9-11(5-6-13(12)22-3)18-7-4-8-23(18,20)21/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTRZDXMDYCARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)

![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)